molecular formula C8H14ClNO2 B13384557 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride

Cat. No.: B13384557
M. Wt: 191.65 g/mol
InChI Key: RWFNAAZDBOSSIY-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride is a heterocyclic compound that contains a nitrogen atom within its bicyclic structure. This compound is significant in the pharmaceutical industry due to its role as an intermediate in the synthesis of various antiviral medications, including boceprevir and pf-07321332 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride typically involves multiple steps. One efficient method utilizes the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. For instance, the use of dimethyl sulfate in acetone, followed by purification through column chromatography, can achieve a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In the case of antiviral drugs, it acts as a protease inhibitor, blocking the activity of viral proteases essential for viral replication . This inhibition disrupts the viral life cycle, preventing the virus from multiplying and spreading.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its role as a key intermediate in the synthesis of important antiviral drugs highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-8(2)4-3-9-6(5(4)8)7(10)11;/h4-6,9H,3H2,1-2H3,(H,10,11);1H

InChI Key

RWFNAAZDBOSSIY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(NC2)C(=O)O)C.Cl

Origin of Product

United States

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